molecular formula C15H18N2O2S3 B3311870 N-butyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 946277-19-6

N-butyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3311870
CAS No.: 946277-19-6
M. Wt: 354.5 g/mol
InChI Key: NGSHXBCZXFYDNQ-UHFFFAOYSA-N
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Description

N-butyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a thiazole-acetamide derivative featuring a thiophen-2-yl group, a butyl chain, and a thioether linkage.

Properties

IUPAC Name

N-butyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S3/c1-2-3-6-16-14(19)8-11-9-21-15(17-11)22-10-12(18)13-5-4-7-20-13/h4-5,7,9H,2-3,6,8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHXBCZXFYDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Comparison with Similar Compounds

Thiazolidinone-Acetamide Derivatives ()

Compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Yield: 90%, m.p. 186–187°C) share the thioxoacetamide-thiazolidinone core but differ in substituents (e.g., chlorobenzylidene, methoxyphenyl). These modifications result in varying electronic properties and steric effects. For instance, electron-withdrawing groups (e.g., -Cl) may reduce reactivity compared to the target compound’s electron-rich thiophene .

Thioxothiazolidinyl-Acetamides ()

Derivatives like N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide incorporate alkyl (allyl) and aromatic (benzyl) groups. Such structural variations are critical in optimizing urease inhibition, a noted activity for this class .

Benz[d]isothiazol-Triazole Hybrids ()

Compounds such as N-((1-(2-Oxo-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (Yield: 90%, m.p. 180–182°C) feature triazole rings instead of thiophene. Triazoles offer hydrogen-bonding capabilities, which may enhance target binding compared to the thiophene’s π-π interactions. However, the target’s thiophene could provide greater metabolic stability .

Antimycobacterial Activity ()

N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives exhibit antimycobacterial activity, attributed to the thiophene moiety’s interaction with microbial targets.

Enzyme Inhibition ()

Thioxothiazolidinyl-acetamides in demonstrate urease inhibition, a property linked to their thioamide and aromatic substituents. The target compound’s thioether and thiophene groups may similarly interfere with enzyme active sites. Additionally, ACE2 binding (e.g., -5.51 kcal/mol for a related compound in ) highlights the role of acetamide-thiazole frameworks in protein interactions, suggesting possible antiviral or anti-inflammatory applications for the target .

Physicochemical Properties

Compound Class (Source) Key Substituents Yield (%) Melting Point (°C) Notable Properties
Target Compound Butyl, thiophen-2-yl, thiazole N/A N/A High lipophilicity (predicted)
Thiazolidinone-Acetamide () 4-Chlorobenzylidene, methoxyphenyl 53–90 147–207 Moderate-to-high stability
Benz[d]isothiazol-Triazole () Phenyl, triazolylmethyl 65–90 176–242 Hydrogen-bonding capacity
Quinazolinone Derivatives () Sulfamoylphenyl, tolyl 68–91 170–315 High crystallinity, thermal stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 2
N-butyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

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